Nicotinic Acid N-Hydroxysuccinimide Ester
Overview
Description
Nicotinic Acid N-Hydroxysuccinimide Ester is an amide that is used as a precursor in the synthesis of chemokines . It can be used to radiolabel chemokines for detection with a gamma counter or by using metal hydroxides for their radioactive properties .
Synthesis Analysis
N-Hydroxysuccinimide esters (NHS-esters) are important and widely used tools in various areas of chemistry including peptide synthesis, bioconjugate chemistry, functionalized materials, and polymers . The usual strategy employed to prepare these active esters generally relies on the coupling reaction with a carboxylic acid and N-hydroxysuccinimide in the presence of a coupling agent .Molecular Structure Analysis
The molecular formula of Nicotinic Acid N-Hydroxysuccinimide Ester is C10H8N2O4 . The molecular weight is 220.18 g/mol . The IUPAC name is (2,5-dioxopyrrolidin-1-yl) pyridine-3-carboxylate .Chemical Reactions Analysis
N-Hydroxysuccinimide esters are sensitive to air moisture and water traces in solvents . They are used in many different bioconjugation techniques, such as protein labeling by fluorescent dyes and enzymes, surface activation of chromatographic supports, microbeads, nanoparticles, and microarray slides, and also in the chemical synthesis of peptides .Physical And Chemical Properties Analysis
The computed properties of Nicotinic Acid N-Hydroxysuccinimide Ester include a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 5, a Rotatable Bond Count of 3, and a Topological Polar Surface Area of 76.6 Ų .Scientific Research Applications
Synthesis of N-Acylamino Acids : N-Hydroxysuccinimide esters, like Nicotinic Acid N-Hydroxysuccinimide Ester, can be used to form N-acylamino acids, which are valuable in synthesizing pharmaceuticals and nutraceuticals (Lapidot, Rappoport, & Wolman, 1967).
Chemical Cross-Linking in Proteins : These esters are effective for cross-linking lysine residues in proteins. This application is significant in protein chemistry, although it requires careful analysis for accurate interpretation of reaction products (Kalkhof & Sinz, 2008).
Versatile Chemical Tools : They are versatile in various chemistry areas, with efficient strategies developed for their preparation, indicating their broad utility in chemical synthesis (Barré et al., 2016).
Diagnostic Tests : For instance, the tetrahydrofurfuryl ester of nicotinic acid has been used as a diagnostic test for rheumatic infection, highlighting its clinical utility (McCabe, 1956).
Agricultural Chemistry : Derivatives of nicotinic acid, such as N-(arylmethoxy)-2-chloronicotinamides, show promising herbicidal activity, useful in developing new herbicides (Yu et al., 2021).
Pharmaceutical Agents : Glycolamide ester prodrugs of nicotinic acid derivatives demonstrate good chemical and hydrolytic stability, suggesting their potential as pharmaceutical agents (Talath et al., 2006).
Cardiovascular Disease Research : Nicotinic acid itself affects high-density lipoprotein (HDL) and cholesterol ester levels, influencing the risk of cardiovascular diseases (Jin, Kamanna, & Kashyap, 1997).
Bioconjugation Applications : The study by Klykov & Weller (2015) presents a method for quantifying N-hydroxysuccinimide esters, suitable for bioconjugation applications (Klykov & Weller, 2015).
Protein Labeling : They can be transformed into site-specific protein labeling on N-terminal Cys residues, expanding their applications in biochemical investigations (Dempsey et al., 2018).
Safety And Hazards
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c13-8-3-4-9(14)12(8)16-10(15)7-2-1-5-11-6-7/h1-2,5-6H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBHSNGMXKJGSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357880 | |
Record name | Succinimidyl Nicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nicotinic Acid N-Hydroxysuccinimide Ester | |
CAS RN |
78348-28-4 | |
Record name | Succinimidyl Nicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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